Cas no 1193-42-6 (Bicyclo[2.2.2]octan-1-amine)
Bicyclo[2.2.2]octan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[2.2.2]octan-1-amine
- bicyclo[2.2.2]octan-4-amine
- 1-Aminobicyclo[2,2,2]octane
- 1-Aminobicyclo[2.2.2]octane
- CHEMBL5281618
- CS-0054077
- AKOS006364942
- Bicyclo[2.2.2]oct-1-ylamine #
- SCHEMBL480311
- SB12136
- P12526
- SCHEMBL19656343
- AKOS006341362
- SY291374
- DTXSID80338616
- 4-aminobicyclo[2.2.2]octane
- A900201
- MFCD19203674
- EN300-234104
- 1193-42-6
-
- MDL: MFCD19203674
- Inchi: 1S/C8H15N/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6,9H2
- InChI Key: VCLQDVVELGHZMQ-UHFFFAOYSA-N
- SMILES: NC12CCC(CC1)CC2
Computed Properties
- Exact Mass: 125.12055
- Monoisotopic Mass: 125.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 98
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02
Bicyclo[2.2.2]octan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202867-1g |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95% | 1g |
$1477 | 2021-08-04 | |
| TRC | B591735-2.5mg |
Bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B591735-5mg |
Bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B591735-25mg |
Bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 25mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-234104-1mg |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95.0% | 1mg |
$118.0 | 2021-05-17 | |
| Enamine | EN300-234104-2mg |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95.0% | 2mg |
$121.0 | 2021-05-17 | |
| Enamine | EN300-234104-5mg |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95.0% | 5mg |
$134.0 | 2021-05-17 | |
| Enamine | EN300-234104-10mg |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95.0% | 10mg |
$169.0 | 2021-05-17 | |
| Enamine | EN300-234104-20mg |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95.0% | 20mg |
$222.0 | 2021-05-17 | |
| Enamine | EN300-234104-25mg |
bicyclo[2.2.2]octan-1-amine |
1193-42-6 | 95.0% | 25mg |
$241.0 | 2021-05-17 |
Bicyclo[2.2.2]octan-1-amine Suppliers
Bicyclo[2.2.2]octan-1-amine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Bicyclo[2.2.2]octan-1-amine
Bicyclo[2.2.2]octan-1-amine (CAS No. 1193-42-6): A Versatile Building Block in Pharmaceutical and Chemical Synthesis
Bicyclo[2.2.2]octan-1-amine (CAS No. 1193-42-6) is a highly versatile and structurally unique compound that has garnered significant attention in the fields of pharmaceutical and chemical synthesis. This compound, also known as 1-aminobicyclo[2.2.2]octane, is characterized by its bicyclic framework and primary amine functionality, making it an attractive starting material for a wide range of synthetic transformations.
The bicyclic structure of Bicyclo[2.2.2]octan-1-amine provides a rigid and conformationally constrained scaffold, which is particularly valuable in the design of bioactive molecules and pharmaceuticals. The primary amine group, on the other hand, offers multiple points of functionalization, enabling the synthesis of diverse derivatives with tailored properties.
Recent advancements in synthetic chemistry have further highlighted the utility of Bicyclo[2.2.2]octan-1-amine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in the synthesis of potent inhibitors targeting specific enzymes involved in neurodegenerative diseases. The rigid structure of Bicyclo[2.2.2]octan-1-amine was found to enhance the binding affinity and selectivity of these inhibitors, thereby improving their therapeutic potential.
In addition to its applications in pharmaceutical research, Bicyclo[2.2.2]octan-1-amine has also found utility in the development of advanced materials and catalysts. Its unique structural features make it an excellent ligand for metal complexes, which can be employed in various catalytic processes, including asymmetric synthesis and polymerization reactions.
The synthesis of Bicyclo[2.2.2]octan-1-amine can be achieved through several well-established routes, including the aza-Bowman reaction and the aza-Cope rearrangement. These methods provide high yields and excellent stereoselectivity, making them suitable for large-scale production.
One notable application of Bicyclo[2.2.2]octan-1-amine is in the field of drug discovery, where it has been used to develop novel compounds with improved pharmacokinetic properties. For example, a recent study published in Organic Letters reported the synthesis of a series of Bicyclo[2.2.2]octan-1-amine derivatives that exhibited enhanced solubility and reduced toxicity compared to their linear counterparts.
The stability and reliability of Bicyclo[2.2.2]octan-1-amine as a building block have also been demonstrated in numerous industrial applications. Its ability to withstand harsh reaction conditions without degradation makes it an ideal choice for complex multistep syntheses.
In conclusion, Bicyclo[2.2.2]octan-1-amine (CAS No. 1193-42-6) continues to be a valuable compound in both academic research and industrial applications due to its unique structural features and functional versatility. Its role in the development of novel therapeutics, advanced materials, and catalytic systems underscores its importance in modern chemistry and pharmaceutical science.
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